Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is a chemical compound known for its unique structure and properties. It is a derivative of phenylpropanoid, a class of organic compounds that are biosynthesized by plants. This compound is characterized by the presence of a methyl ester group, a dihydroxyphenyl group, and a prop-2-enoyl group, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and L-alanine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with L-alanine in the presence of a suitable catalyst to form the intermediate compound.
Esterification: The intermediate compound is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The prop-2-enoyl group can be reduced to form saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated ester derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The biological activity of Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is primarily attributed to its ability to interact with various molecular targets. The dihydroxyphenyl group can scavenge free radicals, thereby exhibiting antioxidant properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Caffeic Acid: Similar structure with a dihydroxyphenyl group and a prop-2-enoyl group.
Ferulic Acid: Contains a methoxy group in addition to the dihydroxyphenyl group.
Chlorogenic Acid: Ester of caffeic acid and quinic acid.
Uniqueness
Methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate is unique due to the presence of the methyl ester group, which can influence its solubility and reactivity compared to similar compounds
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl (2S)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4-/t8-/m0/s1 |
InChI Key |
WFBBISJLIGYSGF-HORMHSFOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)/C=C\C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.